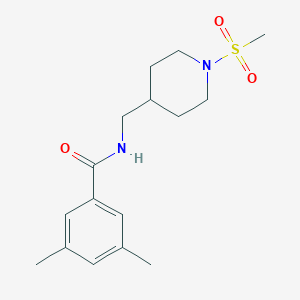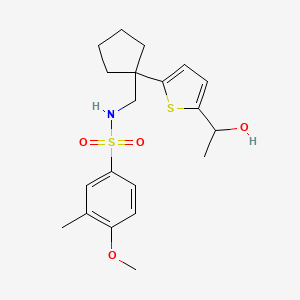
N-((1-(5-(1-羟乙基)噻吩-2-基)环戊基)甲基)-4-甲氧基-3-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H27NO4S2 and its molecular weight is 409.56. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于 N-((1-(5-(1-羟乙基)噻吩-2-基)环戊基)甲基)-4-甲氧基-3-甲基苯磺酰胺在科学研究应用方面的全面分析:
抗菌剂
该化合物已显示出作为抗菌剂的潜力。其独特的结构使其能够与细菌细胞壁相互作用并破坏其完整性,从而导致细胞死亡。 研究表明其对多种革兰氏阳性和革兰氏阴性细菌有效,使其成为开发新型抗生素的有希望的候选者 .
抗癌治疗
该化合物抑制癌细胞生长的能力一直是研究的重点。已发现它能够诱导各种癌细胞系(包括乳腺癌和前列腺癌)发生凋亡(程序性细胞死亡)。 这使其成为开发靶向癌症治疗方法的潜在候选者 .
抗炎应用
由于其结构特性,该化合物可以调节炎症通路。已对其在关节炎和炎症性肠病等疾病中减少炎症的能力进行了研究。 其机制涉及抑制参与炎症反应的关键酶和细胞因子 .
神经保护作用
研究表明,该化合物可能具有神经保护作用。它可以保护神经元免受氧化应激和凋亡,而氧化应激和凋亡是阿尔茨海默病和帕金森病等神经退行性疾病的常见特征。 这为其在开发治疗这些疾病的方法方面的应用开辟了可能性 .
抗病毒活性
该化合物也因其抗病毒特性而受到研究。它通过抑制病毒复制,对多种病毒显示出疗效。 这使其成为开发抗病毒药物的潜在候选者,特别是在新出现的病毒感染的情况下 .
心脏保护作用
研究表明,该化合物可以对心血管系统产生有益影响。它可以减少心肌组织的氧化应激和炎症,而氧化应激和炎症是心脏病发展的重要因素。 这使其成为心脏保护疗法的有希望的候选者 .
抗氧化特性
该化合物的抗氧化特性一直是研究的主题。它可以清除自由基并减少氧化应激,而氧化应激与多种慢性疾病有关。 这种特性使其在开发旨在减少氧化损伤的补充剂或药物方面具有用处 .
在药物递送系统中的潜力
由于其独特的化学结构,该化合物可用于药物递送系统。它可以被设计成改善其他药物的溶解度和生物利用度,从而提高其治疗效果。 这种应用在开发新的药物制剂方面特别有价值 .
属性
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S2/c1-14-12-16(6-7-17(14)25-3)27(23,24)21-13-20(10-4-5-11-20)19-9-8-18(26-19)15(2)22/h6-9,12,15,21-22H,4-5,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLSKZVUOVXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B2497741.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![2-cyclopropyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2497748.png)
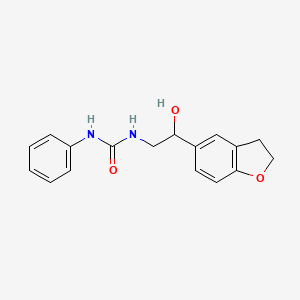
![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)
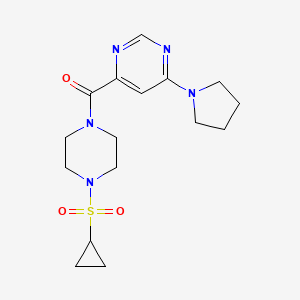
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)
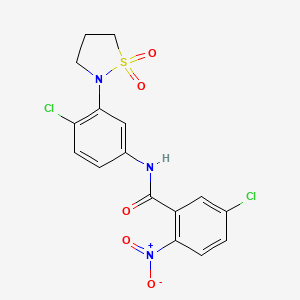
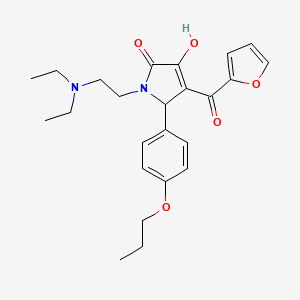
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

